Cas no 95330-31-7 (2-methoxy-N,6-dimethylbenzamide)

2-methoxy-N,6-dimethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-N,6-dimethylbenzamide
- Benzamide, 2-methoxy-N,6-dimethyl-
- (6R,6aS,8S)-3,8-dihydroxy-2,6-dimethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
- 2-METHOXY-6,N-DIMETHYL-BENZAMIDE
- Chicamycin A
- MFCD04037484
- 95330-31-7
- AKOS006277022
- 2-Methoxy-N,6-dimethyl-benzamide
- AP-782/41884124
-
- MDL: MFCD04037484
- インチ: InChI=1S/C10H13NO2/c1-7-5-4-6-8(13-3)9(7)10(12)11-2/h4-6H,1-3H3,(H,11,12)
- InChIKey: YFUNDOYQQGQMIQ-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC=C1)OC)C(=O)NC
計算された属性
- せいみつぶんしりょう: 294.12200
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.053
- ふってん: 293.3°C at 760 mmHg
- フラッシュポイント: 131.2°C
- 屈折率: 1.516
- PSA: 91.26000
- LogP: 0.45010
2-methoxy-N,6-dimethylbenzamide セキュリティ情報
2-methoxy-N,6-dimethylbenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-methoxy-N,6-dimethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB465408-100 mg |
2-Methoxy-6,N-dimethyl-benzamide; . |
95330-31-7 | 100mg |
€189.00 | 2023-04-21 | ||
abcr | AB465408-250 mg |
2-Methoxy-6,N-dimethyl-benzamide; . |
95330-31-7 | 250mg |
€319.00 | 2023-04-21 | ||
abcr | AB465408-100mg |
2-Methoxy-6,N-dimethyl-benzamide; . |
95330-31-7 | 100mg |
€189.00 | 2025-02-16 | ||
abcr | AB465408-250mg |
2-Methoxy-6,N-dimethyl-benzamide; . |
95330-31-7 | 250mg |
€319.00 | 2025-02-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633256-500mg |
2-Methoxy-N,6-dimethylbenzamide |
95330-31-7 | 98% | 500mg |
¥7959.00 | 2024-04-24 | |
abcr | AB465408-500mg |
2-Methoxy-6,N-dimethyl-benzamide; . |
95330-31-7 | 500mg |
€439.00 | 2025-02-16 | ||
abcr | AB465408-500 mg |
2-Methoxy-6,N-dimethyl-benzamide; . |
95330-31-7 | 500mg |
€439.00 | 2023-04-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633256-250mg |
2-Methoxy-N,6-dimethylbenzamide |
95330-31-7 | 98% | 250mg |
¥5806.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633256-100mg |
2-Methoxy-N,6-dimethylbenzamide |
95330-31-7 | 98% | 100mg |
¥3486.00 | 2024-04-24 |
2-methoxy-N,6-dimethylbenzamide 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
2-methoxy-N,6-dimethylbenzamideに関する追加情報
Introduction to 2-methoxy-N,6-dimethylbenzamide (CAS No. 95330-31-7)
2-methoxy-N,6-dimethylbenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 95330-31-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzamide class, characterized by a benzene ring substituted with an amide functional group. The presence of methoxy and dimethyl substituents on the benzene ring imparts unique electronic and steric properties, making it a versatile intermediate in the synthesis of more complex molecules.
The structural motif of 2-methoxy-N,6-dimethylbenzamide positions it as a potential building block for various pharmacologically active agents. The methoxy group (-OCH₃) at the 2-position and the dimethyl groups (-CH₃) at the 6-position contribute to its reactivity and influence its interactions with biological targets. Such structural features are often exploited in medicinal chemistry to modulate binding affinity and selectivity, which are critical factors in drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of benzamide derivatives. Studies have demonstrated that modifications at specific positions on the benzene ring can lead to significant changes in biological activity. For instance, 2-methoxy-N,6-dimethylbenzamide has been investigated for its potential role as an intermediate in the development of compounds with antimicrobial and anti-inflammatory properties. The methoxy group enhances solubility while the dimethyl substituents improve metabolic stability, making this compound an attractive candidate for further derivatization.
One of the most compelling aspects of 2-methoxy-N,6-dimethylbenzamide is its utility in multi-step synthetic pathways. Researchers have leveraged its reactive sites to introduce additional functional groups or to link it with other heterocyclic structures. This flexibility has enabled the creation of novel scaffolds that mimic natural products or designed molecules with enhanced pharmacokinetic profiles. The compound’s ability to serve as a precursor for more complex structures underscores its importance in synthetic organic chemistry.
The pharmaceutical industry has been particularly keen on exploring derivatives of benzamides due to their well-documented biological activities. For example, some benzamide derivatives have shown promise as kinase inhibitors, which are crucial in targeted cancer therapies. While 2-methoxy-N,6-dimethylbenzamide itself may not exhibit direct therapeutic effects, its role as a key intermediate could indirectly contribute to drug discovery efforts by providing a scaffold for further chemical modifications.
Advances in computational chemistry have also facilitated the study of 2-methoxy-N,6-dimethylbenzamide by enabling virtual screening and molecular docking studies. These techniques allow researchers to predict how this compound might interact with biological targets such as enzymes or receptors. Such insights can guide experimental design and optimize synthetic routes for potential drug candidates derived from this molecule.
In conclusion, 2-methoxy-N,6-dimethylbenzamide (CAS No. 95330-31-7) represents a valuable asset in the chemist’s toolkit due to its structural versatility and potential applications in pharmaceutical research. Its role as an intermediate in synthesizing bioactive molecules highlights its significance in both academic and industrial settings. As research continues to uncover new methodologies for functionalizing this compound, its utility is expected to expand further, contributing to advancements in drug discovery and development.
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